molecular formula C12H18N2O7 B15361972 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B15361972
M. Wt: 302.28 g/mol
InChI Key: ONCKIVPMJFNVPA-QCNRFFRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic nucleoside analogue characterized by a pyrimidine-2,4-dione base linked to a modified oxolane (tetrahydrofuran) sugar moiety. Key structural features include:

  • A hydroxymethyl group at the 5-position and a hydroxyl group at the 3-position, common in natural nucleosides but modified here for tailored pharmacokinetics.
  • Stereochemistry (2R,3R,4S,5R) critical for mimicking natural nucleosides and enabling interactions with viral polymerases or cellular enzymes .

This compound is hypothesized to exhibit antiviral properties, leveraging structural modifications to resist enzymatic degradation while maintaining binding affinity to viral targets .

Properties

Molecular Formula

C12H18N2O7

Molecular Weight

302.28 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H18N2O7/c1-19-4-5-20-10-7(6-15)21-11(9(10)17)14-3-2-8(16)13-12(14)18/h2-3,7,9-11,15,17H,4-6H2,1H3,(H,13,16,18)/t7-,9-,10-,11-/m1/s1

InChI Key

ONCKIVPMJFNVPA-QCNRFFRDSA-N

Isomeric SMILES

COCCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)CO

Canonical SMILES

COCCOC1C(OC(C1O)N2C=CC(=O)NC2=O)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Modifications

The table below compares the target compound with structurally related analogues:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound 3-hydroxy, 4-(2-methoxyethoxy), 5-hydroxymethyl C₁₃H₂₀N₂O₈ 332.3 Enhanced metabolic stability; antiviral potential
Uridine 2',3',5'-trihydroxy (natural nucleoside) C₉H₁₂N₂O₆ 244.2 RNA biosynthesis; unmodified nucleoside
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione 5-methyl base, 3-(2-methoxyethoxy) C₁₄H₂₂N₂O₈ 346.3 Antiviral activity against cowpox virus
1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione 5-azido group C₉H₁₁N₅O₆ 285.2 Reactive for bioconjugation; probe synthesis
Hydrogenated deuterated remdesivir analogue Deuterated base, cyano group, isobutyryloxymethyl C₂₇H₃₄D₃N₆O₈P 602.6 COVID-19 treatment; improved metabolic half-life

Key Observations

Sugar Modifications: The 2-methoxyethoxy group in the target compound replaces natural hydroxyl groups (e.g., in uridine), reducing polarity and enhancing membrane permeability compared to uridine . Azido derivatives (e.g., ) introduce reactive handles for click chemistry but may compromise metabolic stability due to their non-natural functionality .

Fluorinated or deuterated bases (e.g., remdesivir analogues) enhance resistance to enzymatic deamination, critical for prolonged antiviral activity .

Biological Implications :

  • The target compound’s 2-methoxyethoxy group may reduce interactions with phosphorylases, extending half-life compared to uridine .
  • Bulky protecting groups (e.g., bis(4-methoxyphenyl) in ) are used in oligonucleotide synthesis but are absent here, suggesting the target is optimized for direct therapeutic use rather than intermediate synthesis .

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